molecular formula C3H6ClN3O B2473353 1H-1,2,3-triazol-4-ylmethanol hydrochloride CAS No. 1803599-12-3

1H-1,2,3-triazol-4-ylmethanol hydrochloride

Cat. No.: B2473353
CAS No.: 1803599-12-3
M. Wt: 135.55
InChI Key: NBKFKHHVTWEDSQ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-4-ylmethanol hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazol-4-ylmethanol hydrochloride can be synthesized using “Click” chemistry, a highly efficient and versatile method. The synthesis involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically occurs in an aqueous medium and under mild conditions, making it environmentally friendly .

Industrial Production Methods: Industrial production of this compound often involves large-scale “Click” chemistry processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazol-4-ylmethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-1,2,3-Triazol-4-ylmethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazol-4-ylmethanol hydrochloride involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can be studied using molecular docking and other computational methods .

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Triazol-4-ylmethanol hydrochloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metals and other substrates makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2H-triazol-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O.ClH/c7-2-3-1-4-6-5-3;/h1,7H,2H2,(H,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKFKHHVTWEDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-12-3
Record name 1H-1,2,3-triazol-4-ylmethanol hydrochloride
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